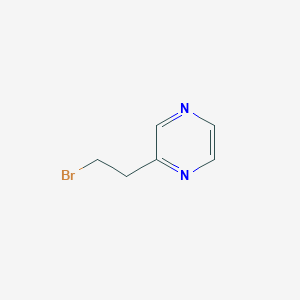

2-(2-Bromoethyl)pirazina

Descripción general

Descripción

2-(2-Bromoethyl)pyrazine is a derivative of pyrazine, which is a nitrogen-containing heterocyclic compound . The molecular formula of 2-(2-Bromoethyl)pyrazine is C6H7BrN2 .

Synthesis Analysis

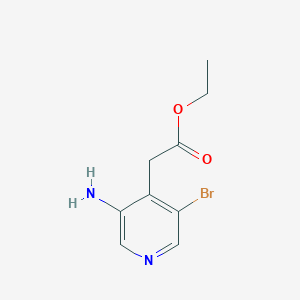

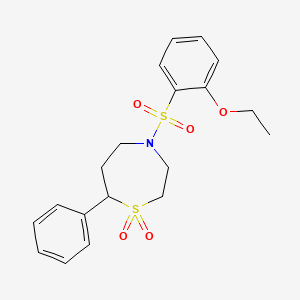

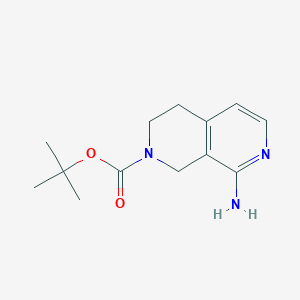

The synthesis of pyrazine derivatives, including 2-(2-Bromoethyl)pyrazine, often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethyl)pyrazine, like other pyrazine derivatives, includes a pyrrole ring and a pyrazine ring . Pyrazine is a six-membered heterocyclic compound with two nitrogen atoms in para position .Chemical Reactions Analysis

Pyrazine derivatives, including 2-(2-Bromoethyl)pyrazine, can undergo various chemical reactions. For instance, a key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Aplicaciones Científicas De Investigación

- Derivados de pirrolo[1,2-a]pirazina muestran actividades antibacterianas y antifúngicas . Los investigadores han explorado su potencial como agentes antimicrobianos novedosos para combatir infecciones.

- Derivados de pirrolopirazina han demostrado propiedades antivirales . Investigar sus mecanismos de acción podría conducir al desarrollo de fármacos antivirales efectivos.

- Derivados de 5H-pirrolo[2,3-b]pirazina muestran actividad en la inhibición de cinasas . Las cinasas juegan roles cruciales en las vías de señalización celular, haciendo que estos compuestos sean candidatos prometedores para la terapia contra el cáncer.

- Los investigadores han aislado derivados de pirrolopirazina de diversas fuentes, incluidas plantas, microbios, suelo y vida marina . Estos productos naturales pueden tener actividades biológicas inexploradas.

- El andamio de pirrolopirazina sirve como una plataforma atractiva para el descubrimiento de fármacos. Los investigadores en química medicinal pueden explorar sus métodos de síntesis y actividades biológicas para diseñar nuevos candidatos para el tratamiento de diversas enfermedades .

Propiedades Antimicrobianas

Actividad Antiviral

Inhibición de Cinasa

Aislamiento de Productos Naturales

Investigación de Descubrimiento de Fármacos

Para obtener información más detallada, puede consultar los artículos de investigación mencionados en las citas . Derivados de pirrolopirazina: enfoques sintéticos y actividades biológicas

Direcciones Futuras

Pyrrolopyrazine derivatives, including 2-(2-Bromoethyl)pyrazine, are an area of interest for pharmaceutical research and development due to their wide range of biological activities . Future research may focus on further understanding the action mechanisms of these compounds and developing new synthetic methods .

Mecanismo De Acción

Target of Action

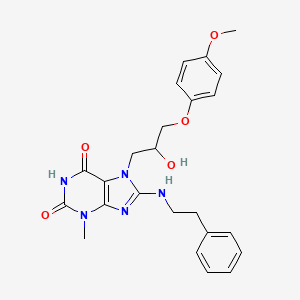

It is known that pyrrolopyrazine derivatives, which include a similar pyrazine ring structure, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.

Biochemical Pathways

These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propiedades

IUPAC Name |

2-(2-bromoethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEWGWOTWZOZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196093-34-1 | |

| Record name | 2-(2-bromoethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)

![N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2393703.png)

![1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2393707.png)

![7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2393708.png)

![5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2393710.png)

![5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile](/img/structure/B2393713.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2393716.png)